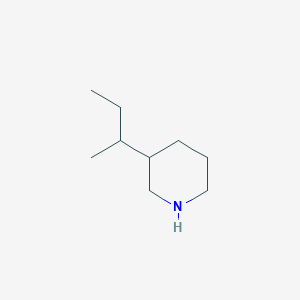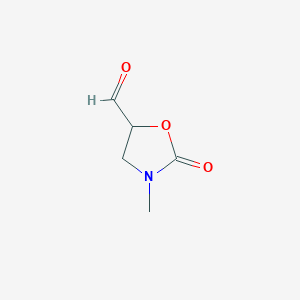
3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid
Übersicht
Beschreibung
3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H10N2O3 . It is used in various research and development applications .
Synthesis Analysis
The synthesis of pyrazine-2-carboxylic acid derivatives, which includes this compound, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides. These acyl chlorides are then treated with amines to produce pyrazine-2-carboxamides . Another method involves the Yamaguchi reaction, which is widely used to synthesize esters and lactones .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as single crystal X-ray diffraction and powder X-ray diffraction . The IR spectroscopy can confirm the presence of the expected characteristic functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 194.19 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The research into compounds related to 3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid often focuses on their synthesis, structural characteristics, and potential applications in materials science and chemistry. For instance, cyclooligomerization techniques have been applied to create novel carboxylic acid-functionalized ortho-linked oxacalix[2]benzene[2]pyrazines. These compounds exhibit interesting self-assembly properties due to hydrogen bonding and metal-mediated interactions, leading to the formation of supramolecular polymers and metal-containing complexes. Such structures hold promise for applications in molecular recognition, catalysis, and materials science (Kong et al., 2012).
Catalytic Applications and Synthesis Methods
The synthesis of pyrazole derivatives from related carboxylate compounds demonstrates the versatility and reactivity of these molecules. For example, the Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines offer a method for efficiently generating structurally diverse pyrazole derivatives. This showcases the potential of such compounds in synthetic organic chemistry, providing access to a wide array of heterocyclic compounds with possible pharmaceutical and material science applications (Xue et al., 2016).
Computational Studies on Biological Activities
Computational studies have been conducted to understand the biological activities of pyrazine derivatives, including those structurally related to this compound. By mapping the molecular surface electrostatic potentials, researchers can predict the cytotoxic activities of these compounds. Such studies are crucial for drug design and discovery, providing insights into the molecular features responsible for biological activity and toxicity (Hosseini et al., 2013).
Supramolecular Chemistry and Crystal Engineering
The study of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids highlights the importance of these compounds in crystal engineering and supramolecular chemistry. Understanding the recurring patterns and hydrogen bonding interactions in these structures aids in the design of new materials with desired properties, such as porosity, conductivity, or catalytic activity (Vishweshwar et al., 2002).
Safety and Hazards
Zukünftige Richtungen
Pyrazine-2-carboxylic acid and its derivatives, including 3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid, have potential applications in the development of novel anticancer agents. The global burden of cancer prevalence and death is steadily rising, encouraging medicinal chemists to seek novel anticancer agents .
Eigenschaften
IUPAC Name |
3-(cyclopropylmethoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)7-8(11-4-3-10-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWMHQIDLGVRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid,N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1467886.png)

![11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B1467890.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1467893.png)

![[2-(3-Chlorophenoxy)thiazol-5-yl]methanol](/img/structure/B1467896.png)



![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-amine](/img/structure/B1467902.png)

![1-[4-(Morpholine-4-sulfonyl)-3-trifluoromethyl-phenyl]-ethanone](/img/structure/B1467906.png)
